3-Bromo-5-fluorotoluene
Overview
Description
3-Bromo-5-fluorotoluene, also known as 1-bromo-3-fluoro-5-methylbenzene, is an organic compound with the molecular formula C7H6BrF. It is a derivative of toluene, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 5-fluorotoluene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the fluorination of 3-bromotoluene. This reaction uses a fluorinating agent such as hydrogen fluoride (HF) or a more selective fluorinating reagent like Selectfluor. The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine or fluorine atom can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine and fluorine makes the compound susceptible to NAS reactions.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced by other groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Cross-Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nitration: 3-Bromo-5-fluoro-2-nitrotoluene
Methoxylation: 3-Bromo-5-fluoro-2-methoxytoluene
Suzuki-Miyaura Coupling: 3-Fluoro-5-methylbiphenyl
Scientific Research Applications
3-Bromo-5-fluorotoluene is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorotoluene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups (bromine and fluorine) activate the aromatic ring towards nucleophilic attack. In cross-coupling reactions, the bromine atom is replaced by other groups through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorotoluene
- 4-Bromo-2-fluorotoluene
- 3-Bromo-4-fluorotoluene
Uniqueness
3-Bromo-5-fluorotoluene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it suitable for specific synthetic applications that other isomers may not be able to achieve.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNFNUQREIIROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378433 | |
Record name | 3-Bromo-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-83-6 | |
Record name | 1-Bromo-3-fluoro-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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